Opiranserin - 1441000-45-8

Opiranserin

Catalog Number: EVT-277609
CAS Number: 1441000-45-8
Molecular Formula: C21H34N2O5
Molecular Weight: 394.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Opiranserin is under investigation in clinical trial NCT03997838 (Evaluate the Efficacy and Safety of VVZ-149 Injections for the Treatment of Post-operative Pain Following Abdominoplasty).
Overview

Opiranserin, also known by its developmental code name VVZ-149, is a pharmacological compound currently under development by Vivozon for the intravenous treatment of postoperative pain. It is classified as a selective glycine GlyT2 transporter blocker, purine P2X3 receptor antagonist, and serotonin 5-HT2A receptor antagonist. The compound is notable for its potential as a non-opioid analgesic, aiming to provide pain relief without the side effects associated with opioid medications .

Synthesis Analysis

Methods and Technical Details

The synthesis of Opiranserin involves several key steps starting from tetrahydro-4H-pyran-4-one. The initial step is a Strecker reaction, which introduces an amino group to the compound. This is followed by a reduction process to yield 4-aminomethyl-N,N-dimethyltetrahydro-2H-pyran-4-amine. The intermediate product is then condensed with syringic acid, resulting in the formation of N-[[4-(dimethylamino)-tetrahydro-2H-pyran-4-yl]methyl]-4-hydroxy-3,5-dimethoxybenzamide.

While detailed industrial production methods have not been extensively documented, the described synthetic route can be scaled up with appropriate optimization of reaction conditions and purification techniques to ensure high yield and purity.

Molecular Structure Analysis

Structure and Data

Opiranserin has a molecular formula of C21H34N2O5 and a molar mass of 394.512 g·mol−1. The compound's structure features several functional groups that contribute to its pharmacological activity. The presence of the glycine transporter blocking moiety is crucial for its interaction with the GlyT2 transporter .

Structural Representation

The structural representation can be described using the International Union of Pure and Applied Chemistry nomenclature, which defines its IUPAC name as N-[[4-(dimethylamino)-tetrahydro-2H-pyran-4-yl]methyl]-4-hydroxy-3,5-dimethoxybenzamide.

Chemical Reactions Analysis

Reactions and Technical Details

Opiranserin undergoes various chemical reactions that are significant for its functionality:

  1. Oxidation: Under specific conditions, Opiranserin can be oxidized to form corresponding oxidized products. Common oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
  2. Reduction: Reduction reactions can modify functional groups within the molecule using reducing agents like lithium aluminum hydride or sodium borohydride.
  3. Substitution: Substitution reactions may involve halogens or nucleophiles under controlled conditions to introduce various functional groups onto the benzamide ring.

The major products formed from these reactions depend on the specific reagents and conditions utilized.

Mechanism of Action

Opiranserin's mechanism of action is primarily linked to its role as a glycine GlyT2 transporter blocker and receptor antagonist. By inhibiting the GlyT2 transporter, Opiranserin increases glycine concentrations in the synaptic cleft, enhancing glycine's inhibitory effects on neuronal activity. This modulation can lead to reduced pain signaling pathways.

Additionally, as an antagonist for both purine P2X3 receptors and serotonin 5-HT2A receptors, Opiranserin inhibits their activation, further influencing cellular processes related to pain perception and neurotransmission .

Physical and Chemical Properties Analysis

Physical Properties

Opiranserin is characterized by its solid state at room temperature with specific melting and boiling points that are yet to be fully established in literature.

Chemical Properties

The compound exhibits significant biochemical activity with IC50 values indicating its potency:

  • Glycine GlyT2 transporter: IC50 = 0.86 μM
  • Purine P2X3 receptor: IC50 = 0.87 μM
  • Serotonin 5-HT2A receptor: IC50 = 1.3 μM .

These values denote the concentrations required for half-maximal inhibition of these targets, underscoring Opiranserin's potential efficacy in therapeutic applications.

Applications

Scientific Uses

Opiranserin has several applications in scientific research:

  1. Pharmacology: It serves as a model compound for studying glycine transporter inhibitors and receptor antagonists.
  2. Neuroscience: The compound is utilized to investigate the role of glycine transporters and serotonin receptors in biological systems.
  3. Pain Management Research: As it is being developed as a non-opioid analgesic for postoperative pain treatment, Opiranserin provides a framework for exploring alternative pain management strategies devoid of opioid-related side effects .
Introduction to Opiranserin

Historical Development and Discovery

Opiranserin (VVZ-149) emerged from systematic efforts to address the limitations of single-target analgesics. Developed by Vivozon, its discovery leveraged an ex vivo efficacy screening system and a bait-target approach to identify compounds with simultaneous activity against key pain pathways [1] [4]. Early preclinical work demonstrated its triple mechanism: glycine transporter type 2 (GlyT2) inhibition (IC₅₀ = 0.86 μM), P2X3 receptor antagonism (IC₅₀ = 0.87 μM), and 5-HT2A receptor blockade (IC₅₀ = 1.3 μM) [2] [10]. This multitarget profile positioned it uniquely for postoperative pain, where complex signaling pathways converge.

Table 1: Key Milestones in Opiranserin Development

YearDevelopment StageSignificance
2012Initial discoveryIdentified via ex vivo screening of multitarget analgesics [4]
2017Phase II trials initiatedFirst human studies for postoperative pain [4]
2021Phase III trial completionConfirmed efficacy in laparoscopic colectomy [3]
2024South Korea approvalApproved for moderate-severe acute postoperative pain (December 2024) [6]

Clinical validation came through randomized trials. A pivotal Phase III study (N=284) in laparoscopic colectomy patients demonstrated that intravenous Opiranserin infusion significantly reduced pain scores (35% improvement vs. placebo at 6h; p=0.0193) and lowered opioid consumption by 38% over 24 hours [3] [6]. These outcomes validated the premise that dual GlyT2/5-HT2A modulation could disrupt pain signaling more comprehensively than single-target agents.

Structural Classification as a Small-Molecule Analgesic

Opiranserin is a synthetic benzamide derivative with the IUPAC name 4-Butoxy-N-([4-(dimethylamino)oxan-4-yl]methyl)-3,5-dimethoxybenzamide [4] [10]. Its molecular structure (C₂₁H₃₄N₂O₅; MW 394.51 g/mol) integrates distinct pharmacophores enabling multitarget engagement:

  • A lipophilic benzamide core facilitating blood-brain barrier penetration
  • A tetrahydropyran-dimethylamino moiety contributing to GlyT2 binding
  • Methoxy/butoxy side chains enhancing 5-HT₂A receptor affinity [1] [10]

Table 2: Key Physicochemical Properties

PropertyValueSignificance
Molecular formulaC₂₁H₃₄N₂O₅Balanced lipophilicity/hydrophilicity [10]
XLogP2.45Moderate membrane permeability [10]
Hydrogen bond acceptors5Target interaction capability
Topological polar surface area69.26 ŲOptimized CNS penetration [10]

The compound’s structural plasticity inspired novel analogs like Compound 29, which incorporates a 5-cyanoindole core to enhance serotonin/dopamine transporter inhibition while retaining 5-HT₂A antagonism [1] [7]. Opiranserin hydrochloride (CAS 1440796-75-7) is the preferred clinical salt form due to enhanced water solubility and stability over the free base [8].

Significance in Non-Opioid Pain Management Research

Opiranserin represents a paradigm shift in analgesic development, addressing critical gaps in pain therapeutics:

  • Opioid-sparing mechanism: Clinical trials confirm 34–38% reductions in opioid requirements post-surgery, mitigating dependency risks [3] [5]. This aligns with global initiatives to combat the opioid crisis through non-addictive alternatives [9].
  • Multimodal targeting: By concurrently inhibiting GlyT2 (enhancing spinal glycine analgesia), blocking peripheral P2X3 (reducing nociceptor activation), and antagonizing 5-HT₂A (modulating central pain processing), it addresses pain’s neurobiological complexity more holistically than single-target agents [1] [4].
  • Psychological comorbidity targeting: Post-hoc analyses reveal exceptional efficacy in patients with high preoperative negative affect (anxiety/depression), reducing their opioid use by 40% [5]. This highlights its potential to modulate the affective dimensions of pain often neglected by conventional analgesics.

Table 3: Comparative Analysis of Pain Management Agents

AgentMechanismOpioid-Sparing EffectPsychological Comorbidity Targeting
OpiranserinGlyT2 inhibitor + 5-HT₂A antagonist34–38% reductionHigh efficacy in high-affect patients [5]
GabapentinCa²⁺ channel α2δ subunit blocker20–30% reductionLimited
DuloxetineSNRIInsufficient dataModerate (mood-pain overlap)
NSAIDsCOX inhibition20–25% reductionNone

The drug’s clinical success has accelerated research into next-generation multitarget analgesics. Compound 29, inspired by Opiranserin’s scaffold, shows enhanced dopamine/serotonin transporter inhibition and efficacy in neuropathic pain models [1] [7]. This underscores Opiranserin’s role as a structural and conceptual template for future non-opioid therapies.

Properties

CAS Number

1441000-45-8

Product Name

Opiranserin

IUPAC Name

4-butoxy-N-[[4-(dimethylamino)oxan-4-yl]methyl]-3,5-dimethoxybenzamide

Molecular Formula

C21H34N2O5

Molecular Weight

394.5 g/mol

InChI

InChI=1S/C21H34N2O5/c1-6-7-10-28-19-17(25-4)13-16(14-18(19)26-5)20(24)22-15-21(23(2)3)8-11-27-12-9-21/h13-14H,6-12,15H2,1-5H3,(H,22,24)

InChI Key

JQUVQWMHZSYCRQ-UHFFFAOYSA-N

SMILES

CCCCOC1=C(C=C(C=C1OC)C(=O)NCC2(CCOCC2)N(C)C)OC

Solubility

Soluble in DMSO

Synonyms

Opiranserin

Canonical SMILES

CCCCOC1=C(C=C(C=C1OC)C(=O)NCC2(CCOCC2)N(C)C)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.